

comparing the reactivity of 3-(Methoxycarbonyl)-5-nitrobenzoic acid with its isomers

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-5-nitrobenzoic acid

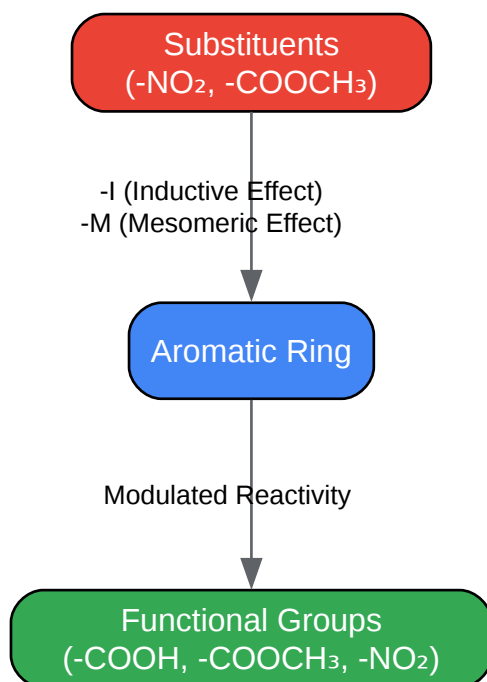
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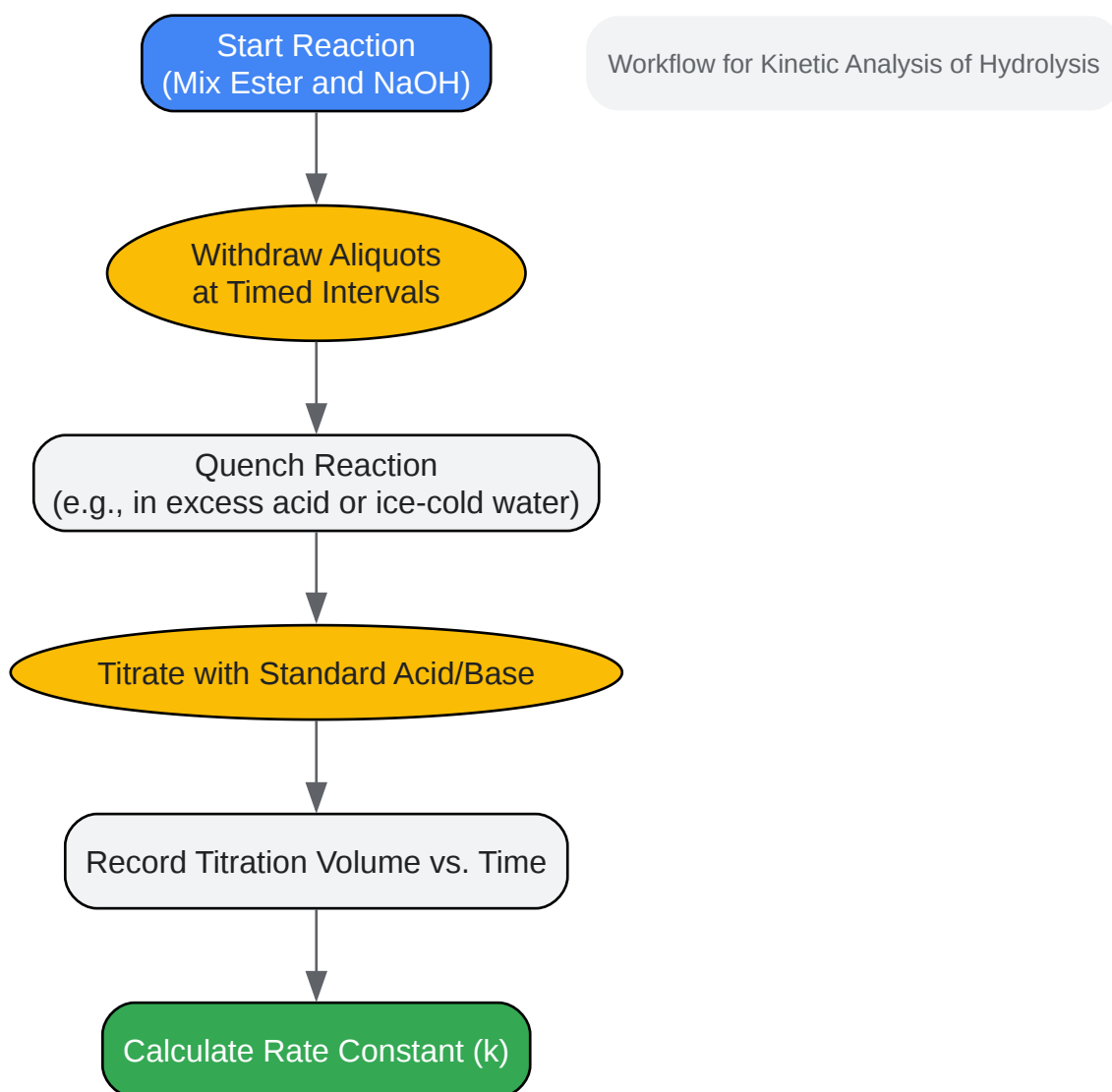
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Understanding the Electronic Landscape

The positions of the electron-withdrawing methoxycarbonyl and nitro groups on the benzene ring dictate the electron density distribution and, consequently, the reactivity of the various functional groups. Both substituents deactivate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta position relative to themselves. In **3-(Methoxycarbonyl)-5-nitrobenzoic acid**, these groups are meta to each other and to the carboxylic acid, creating a unique electronic environment.

Electronic Influence on Reactivity





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